N-(isoxazol-3-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide
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Overview
Description
N-(isoxazol-3-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide is a compound that features two isoxazole rings, which are five-membered heterocyclic structures containing three carbon atoms, one nitrogen atom, and one oxygen atom. Isoxazole derivatives are known for their significant biological activities and are commonly found in various pharmaceuticals. The presence of the methoxyphenyl group further enhances its potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(isoxazol-3-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide typically involves the formation of isoxazole rings through cycloaddition reactions. One common method is the 1,3-dipolar cycloaddition reaction, where a 1,3-dipole reacts with a dipolarophile. For instance, the reaction between hydroxylamine and β-keto esters can form isoxazole rings .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-catalyzed reactions, such as those using copper(I) or ruthenium(II) catalysts. there is a growing interest in metal-free synthetic routes due to concerns about cost, toxicity, and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(isoxazol-3-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Isoxazole rings can be oxidized to form N-oxides.
Reduction: Reduction of the isoxazole ring can lead to the formation of isoxazolines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of isoxazolines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(isoxazol-3-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antibacterial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(isoxazol-3-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide involves its interaction with specific molecular targets. The isoxazole rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The methoxyphenyl group may enhance binding affinity and specificity to the target molecules.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: An antibiotic containing an isoxazole ring.
Muscimol: A psychoactive compound that acts as a GABA receptor agonist.
Ibotenic Acid: A neurotoxin and research tool in neuroscience.
Uniqueness
N-(isoxazol-3-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide is unique due to the presence of two isoxazole rings and a methoxyphenyl group, which may confer distinct biological activities and chemical properties compared to other isoxazole derivatives .
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-20-12-4-2-10(3-5-12)13-8-11(17-22-13)9-15(19)16-14-6-7-21-18-14/h2-8H,9H2,1H3,(H,16,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWXKKKTRPHRJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=NOC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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